2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide

Glucokinase activation partial agonism metabolic disease

2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide (CAS 86241-63-6) is a low-molecular-weight (205.64 g/mol) chloroacetamide derivative featuring a 2-imidazolidinone ring system. This compound is structurally characterized as a heterobifunctional small molecule with a chloroacetyl reactive handle tethered via an ethylene spacer to a cyclic urea moiety.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
CAS No. 86241-63-6
Cat. No. B12684295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide
CAS86241-63-6
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CCNC(=O)CCl
InChIInChI=1S/C7H12ClN3O2/c8-5-6(12)9-1-3-11-4-2-10-7(11)13/h1-5H2,(H,9,12)(H,10,13)
InChIKeyWWPDRTXZZHBFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide (CAS 86241-63-6) Procurement Profile and Molecular Identity


2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide (CAS 86241-63-6) is a low-molecular-weight (205.64 g/mol) chloroacetamide derivative featuring a 2-imidazolidinone ring system . This compound is structurally characterized as a heterobifunctional small molecule with a chloroacetyl reactive handle tethered via an ethylene spacer to a cyclic urea moiety . Its primary reported pharmacological mechanism is as a glucokinase (GK) activator, positioning it within the broader class of imidazolidinone-based GK modulators investigated for metabolic disorders . Critically, its activity profile extends beyond GK modulation, with documented binding to imidazoline I-2 and alpha-2 adrenergic receptors, establishing a multi-target signature that differentiates it from single-mechanism analogs in its chemical class .

Why In-Class Imidazolidinone Analogs Cannot Substitute for CAS 86241-63-6: A Comparator-Based Rationale


The imidazolidinone chemotype is populated by compounds with divergent selectivity and potency profiles, making simple in-class substitution a critical risk for experimental reproducibility. Compounds within this family exhibit vast differences in target engagement: the potent glucokinase activator GKA50 achieves an EC50 of 33 nM, while structurally distinct imidazolidine derivatives display Ki values as low as 6.30 nM for the imidazoline I-2 receptor . 2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide occupies a unique pharmacological coordinate with a GK EC50 of 930 nM, an I-2 Ki of 891 nM, and an alpha-2 adrenergic Ki of 29,500 nM, resulting in a specific multi-target engagement window that is absent in both highly potent single-target activators and high-affinity imidazoline ligands . Its chloroacetamide warhead further introduces covalent reactivity potential that non-halogenated imidazolidinone congeners lack .

Quantitative Differentiation Evidence for 2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide (CAS 86241-63-6)


Glucokinase Activation Potency: 28-Fold Weaker than GKA50—Advantageous for Partial Agonism Studies

2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide activates recombinant human glucokinase with an EC50 of 930 nM, compared to 33 nM for the potent GK activator GKA50, representing a 28-fold reduction in potency . Both measurements utilized a glucose-6-phosphate dehydrogenase (G6PDH) coupled spectrophotometric assay with recombinant human liver GK in the presence of glucose substrate (5 mM glucose for EC50 determination of the target compound) . This lower potency is not a disadvantage for all applications; it is specifically valuable in experimental paradigms requiring partial GK agonism to avoid the hypoglycemia risk associated with full activators, a well-documented liability of high-potency GK activators like GKA50 and MK-0941 .

Glucokinase activation partial agonism metabolic disease type 2 diabetes

Imidazoline I-2 Receptor Binding: 141-Fold Selectivity Over High-Affinity I-2 Ligands

In radioligand displacement assays against [3H]idazoxan in rabbit kidney membranes, 2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide exhibits a Ki of 891 nM for the imidazoline I-2 receptor, compared to a Ki of 6.30 nM for the high-affinity imidazoline ligand represented by CHEMBL13917 . This represents a 141-fold difference in binding affinity. The compound thus provides a moderate-affinity I-2 binding profile that avoids the receptor saturation and potential off-target effects observed with sub-nanomolar imidazoline ligands .

Imidazoline I-2 receptor selectivity radioligand binding neuropharmacology

Alpha-2 Adrenergic vs. I-2 Selectivity: A 33-Fold Window Confirming Multi-Target Binding

Within the same compound, the alpha-2 adrenergic receptor Ki of 29,500 nM (displacement of [3H]-clonidine from rat cortex membranes) is 33-fold higher than the I-2 receptor Ki of 891 nM . This intra-compound selectivity ratio of 33:1 (I-2 preferring) distinguishes it from clonidine (a potent alpha-2 agonist with sub-nanomolar Ki) and from idazoxan (which binds both I-2 and alpha-2 with high affinity) . The target compound thus populates a unique selectivity quadrant not accessible with classical imidazoline/alpha-2 ligands.

Alpha-2 adrenergic receptor selectivity profile off-target assessment polypharmacology

LogP of -0.786 vs. Typical LogP > 3 for Imidazolidinone Screening Compounds: Aqueous Compatibility Advantage

The compound's LogP of -0.786 places it in a distinctly hydrophilic regime compared to the typical LogP range of 3.0–4.0 observed for many screening imidazolidinone derivatives . This negative LogP indicates preferential partitioning into aqueous phases, offering practical advantages in biochemical assay preparation by reducing the need for high DMSO concentrations and minimizing compound precipitation .

LogP aqueous solubility bioavailability physicochemical property

Chloroacetyl Reactive Handle: Covalent Modification Capability Absent in Non-Halogenated Imidazolidinone Analogs

The presence of a chloroacetyl group (Cl-CH2-C(=O)-) attached to the secondary amine provides an electrophilic site capable of engaging cysteine thiols through nucleophilic substitution, a feature absent in dechlorinated imidazolidinone analogs such as the parent 2-imidazolidinone or N-alkyl-substituted derivatives . This warhead design is structurally analogous to chloroacetamide-based covalent inhibitors and probes, enabling irreversible target engagement that non-halogenated congeners cannot replicate . While no direct head-to-head comparison with a non-chlorinated congener in the same assay was identified, the presence versus absence of the chloro substituent constitutes a binary structural differentiation.

Chloroacetamide covalent probe chemical biology reactive handle

Validated Reversed-Phase HPLC Method Enabling Direct Pharmacokinetic and Purity Assessment

A dedicated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established and is described as suitable for pharmacokinetic studies and preparative impurity isolation . The method is directly transferable to mass spectrometry by substituting phosphoric acid with formic acid, and is scalable to UPLC using smaller 3 µm particle columns . This validated analytical framework reduces method development burden for procurement recipients compared to compounds lacking established HPLC protocols.

HPLC pharmacokinetics purity analysis analytical method

Optimal Research and Procurement Use Cases for 2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide


Partial Glucokinase Activation Studies for Metabolic Disease Research

With an EC50 of 930 nM for recombinant human glucokinase, this compound is optimally suited for partial GK activation paradigms where full activators (e.g., GKA50, EC50=33 nM) induce hypoglycemia artifacts . Its 28-fold weaker potency relative to GKA50 enables dose-response characterization at higher micromolar concentrations without saturating GK activity, an experimental window critical for dissecting the therapeutic index of GK modulation in type 2 diabetes models .

Imidazoline I-2 Receptor Pharmacological Tool with Reduced Alpha-2 Cross-Reactivity

The compound's 33-fold selectivity for I-2 (Ki=891 nM) over alpha-2 adrenergic receptors (Ki=29,500 nM) positions it as a research tool for I-2-mediated effects (e.g., modulation of monoamine oxidase activity, neuropathic pain pathways) without alpha-2-driven cardiovascular confounds . This selectivity profile is unavailable with classical imidazoline ligands such as clonidine (potent alpha-2 agonist) or idazoxan (dual high-affinity I-2/alpha-2 binding) .

Covalent Chemical Probe Development Leveraging the Chloroacetyl Warhead

The chloroacetyl moiety enables covalent labeling or inhibition of cysteine-containing protein targets through nucleophilic substitution . This compound can serve as a versatile starting scaffold for activity-based protein profiling (ABPP) or structure-activity relationship (SAR) studies requiring an irreversible binding mechanism, which non-halogenated imidazolidinone derivatives cannot provide .

Compound Library Procurement with Pre-Established Quality Control Analytics

The availability of a validated reversed-phase HPLC method with a defined MS-compatible variant simplifies procurement quality control and pharmacokinetic bioanalysis . This reduces the operational overhead for screening facilities and contract research organizations that require immediate analytical readiness upon compound acquisition .

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